molecular formula C27H21N3O B14576519 (2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one CAS No. 61505-63-3

(2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one

Cat. No.: B14576519
CAS No.: 61505-63-3
M. Wt: 403.5 g/mol
InChI Key: GVYXAIWIGIBPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of phenyl groups attached to the ring structure imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one typically involves the condensation of an appropriate amine with a carbonyl compound under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring.

Industrial Production Methods: Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazolidinone ring into other functional groups.

    Substitution: The phenyl groups attached to the ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-1,3,5-Triphenyl-2-(phenylimino)imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

    1,3,5-Triphenylimidazolidin-2-one: Lacks the phenylimino group.

    2-Phenyl-1,3,5-triphenylimidazolidin-4-one: Similar structure but different substitution pattern.

**Uni

Properties

CAS No.

61505-63-3

Molecular Formula

C27H21N3O

Molecular Weight

403.5 g/mol

IUPAC Name

1,3,5-triphenyl-2-phenyliminoimidazolidin-4-one

InChI

InChI=1S/C27H21N3O/c31-26-25(21-13-5-1-6-14-21)29(23-17-9-3-10-18-23)27(28-22-15-7-2-8-16-22)30(26)24-19-11-4-12-20-24/h1-20,25H

InChI Key

GVYXAIWIGIBPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.